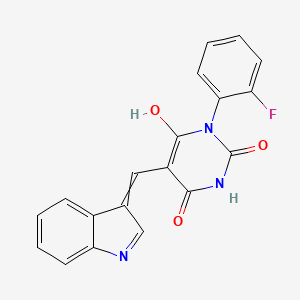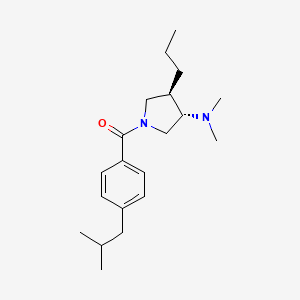
1-(2-呋喃酰基)-4-(3-吡啶基羰基)哌嗪
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of 1-(2-Furoyl)-4-(3-pyridinylcarbonyl)piperazine involves several key steps starting from 2-furoic acid or derivatives thereof. One method involves the esterification of 2-furoic acid with methanol, followed by reaction with piperazine to yield 1-(2-Furoyl)piperazine and its derivatives (Zheng Xiao-hui, 2010). Additionally, derivatives of this compound have been synthesized through reactions involving furan-2-yl groups and piperazine, indicating a versatile approach to its chemical synthesis (J. Kumar et al., 2017).
Molecular Structure Analysis
The molecular structure of 1-(2-Furoyl)-4-(3-pyridinylcarbonyl)piperazine and its derivatives has been confirmed through various spectroscopic methods, including infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS). These studies provide insight into the molecular configuration, electronic structure, and potential functional groups that may interact with biological targets or participate in chemical reactions (Shifeng Ban et al., 2023).
Chemical Reactions and Properties
1-(2-Furoyl)-4-(3-pyridinylcarbonyl)piperazine has been explored for its reactivity and chemical behavior in various contexts. For instance, its derivatives have shown potential as antibacterial agents with mild cytotoxicity, indicating a specific chemical reactivity that could be beneficial for therapeutic applications. The synthesis of these derivatives involves reactions with different aryl/aralkyl amines, showcasing the compound's versatility in chemical synthesis (G. Hussain et al., 2018).
科学研究应用
1. 神经和精神应用
- 哌嗪衍生物,包括与 1-(2-呋喃酰基)哌嗪相关的衍生物,已显示出作为腺苷 A2a 受体拮抗剂的潜力,这可能有利于治疗帕金森病 (Vu 等人,2004)。
- 已发现一些哌嗪衍生物对精神病症状表现出活性,并具有潜在的抗精神病应用 (New 等人,1989)。
2. 代谢和神经退行性疾病的治疗
- 与 1-(2-呋喃酰基)哌嗪结构相似的 2-呋喃酰基哌嗪衍生物由于其对特定酶的抑制潜力,已显示出作为 2 型糖尿病和阿尔茨海默病候选药物的希望 (Abbasi 等人,2018)。
3. 抗菌和抗真菌应用
- (2-呋喃酰基)哌嗪的 N-磺化衍生物已表现出显着的抗菌潜力和轻微的细胞毒性,表明它们在药物开发中具有前景 (Abbasi 等人,2022)。
- 某些基于 2-呋喃酰基哌嗪的化合物对各种细菌菌株表现出良好的抗菌活性,表明它们作为新候选药物的潜力 (Hussain 等人,2018)。
4. 化学合成和表征
- 已报道了用于金属离子预浓缩的 1-(2-呋喃酰基)哌嗪杯[4]芳烃的合成和表征,表明其在分析化学中的用途 (Sayin 等人,2018)。
5. 催化应用
- 已合成出新的杯[n]芳烃季铵盐,包括 1-(2-呋喃酰基)哌嗪的衍生物,并显示出有效催化一锅曼尼希反应,展示了它们在绿色化学应用中的潜力 (Sayin & Yılmaz,2014)。
属性
IUPAC Name |
[4-(furan-2-carbonyl)piperazin-1-yl]-pyridin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c19-14(12-3-1-5-16-11-12)17-6-8-18(9-7-17)15(20)13-4-2-10-21-13/h1-5,10-11H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOUSTQQAZFCMGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CN=CC=C2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3R*,4R*)-1-[3-(3-methoxyphenyl)propanoyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5577850.png)
![3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl acetate](/img/structure/B5577880.png)
![4-hydroxy-12-(trifluoromethyl)-8,9,10,11-tetrahydro-1H-cyclohepta[5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2(7H)-one](/img/structure/B5577881.png)


![N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-2-methylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5577910.png)
![4-methyl-2-[4-(3-phenylpropanoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B5577921.png)
![methyl 2-[({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)amino]benzoate](/img/structure/B5577927.png)

![N-{[(3,4-dichlorophenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-N'-phenylthiourea](/img/structure/B5577939.png)
![N-{[(2S,4S)-4-fluoro-1-(2-methyl-3-furoyl)pyrrolidin-2-yl]methyl}-2-methylbenzenesulfonamide](/img/structure/B5577951.png)
![2-[5-(2-methyltetrahydrofuran-2-yl)-3-(2-methyl-1,3-thiazol-4-yl)-1H-1,2,4-triazol-1-yl]benzoic acid](/img/structure/B5577957.png)
![4-[rel-(1R,5S)-3,8-diazabicyclo[3.2.1]oct-3-ylcarbonyl]-2,8-dimethylquinoline dihydrochloride](/img/structure/B5577959.png)
